molecular formula C8H6Br2O2 B3098986 2-Bromo-2-(2-bromophenyl)acetic acid CAS No. 134770-08-4

2-Bromo-2-(2-bromophenyl)acetic acid

Cat. No.: B3098986
CAS No.: 134770-08-4
M. Wt: 293.94 g/mol
InChI Key: MSQRTBNBJISKGJ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenylacetic Acid Chemistry

Halogenated phenylacetic acids are derivatives of phenylacetic acid that contain one or more halogen atoms on the phenyl ring or the acetic acid side chain. The position and nature of these halogens can significantly influence the molecule's reactivity, acidity, and biological activity. For instance, halogenation of the phenyl ring can affect the electronic properties of the aromatic system, which in turn can influence the acidity of the carboxylic acid group.

2-Bromo-2-(2-bromophenyl)acetic acid is a particularly interesting theoretical member of this class due to its multiple halogenations. It features a bromine atom at the ortho-position of the phenyl ring and another bromine atom at the alpha-carbon of the acetic acid side chain. This di-bromination is expected to bestow upon the molecule a unique combination of steric and electronic properties, making it a potentially valuable, albeit challenging, target for synthesis and a precursor for complex molecular architectures.

Significance of α-Halo Carboxylic Acids in Chemical Synthesis

α-Halo carboxylic acids are organic compounds characterized by a halogen atom attached to the carbon atom adjacent to the carboxylic acid group. wikipedia.org These compounds are of considerable importance in organic synthesis, primarily because the α-halogen is a good leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity allows for the introduction of a wide variety of functional groups at the α-position.

For example, α-bromo carboxylic acids can be converted into α-hydroxy acids, α-amino acids, and other derivatives through reactions with appropriate nucleophiles. wikipedia.org They are also precursors for the formation of α,β-unsaturated carboxylic acids via elimination reactions. The presence of the α-bromo group in this compound suggests that this position would be the primary site of chemical reactivity, making it a potential building block for more complex molecules.

Scope and Research Objectives for this compound

A thorough review of the scientific literature indicates a lack of specific research focused exclusively on this compound. Therefore, the objective of this article is to provide a comprehensive overview of its potential synthesis, properties, and reactivity based on established chemical principles and the known chemistry of analogous compounds. The subsequent sections will explore hypothetical synthetic routes and the expected chemical behavior of this molecule, thereby providing a theoretical framework for any future research endeavors.

Physicochemical Properties of Phenylacetic Acid and Related Halogenated Derivatives

To provide a context for the potential properties of this compound, the following table summarizes the known physicochemical data for phenylacetic acid and some of its mono-brominated derivatives.

PropertyPhenylacetic Acid2-Bromophenylacetic acidα-Bromophenylacetic acidThis compound
Molecular Formula C₈H₈O₂C₈H₇BrO₂C₈H₇BrO₂C₈H₆Br₂O₂
Molecular Weight 136.15 g/mol 215.04 g/mol 215.04 g/mol 293.93 g/mol
Melting Point 76-78 °C104-106 °C82-83 °CData not available
Boiling Point 265.5 °CData not available120-121 °C (at 0.02 Torr)Data not available
CAS Number 103-82-218698-97-04870-65-9Data not available

Hypothetical Synthesis of this compound

The synthesis of this compound would likely proceed through a multi-step pathway, starting from a more readily available precursor. A plausible synthetic route could involve the α-bromination of 2-bromophenylacetic acid.

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. chemistrysteps.com This reaction typically involves treating the carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.com The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis would yield the α-bromo carboxylic acid. chemistrysteps.com

Applying this to the synthesis of the target molecule, 2-bromophenylacetic acid would be treated with bromine and a phosphorus catalyst. It is conceivable that with an excess of the brominating agent, a di-halogenation could occur, although controlling the selectivity to obtain the desired product might be challenging. chemistrysteps.com

Expected Reactivity and Potential Research Directions

The reactivity of this compound is expected to be dominated by the presence of the two bromine atoms and the carboxylic acid functional group. The α-bromo group, in particular, would be a key site for chemical transformations.

Nucleophilic Substitution: The α-bromo group would likely be susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities such as hydroxyl, amino, and cyano groups.

Organometallic Coupling Reactions: The bromine atom on the phenyl ring could potentially participate in organometallic cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex aromatic structures.

Intramolecular Reactions: The close proximity of the ortho-bromo on the phenyl ring and the α-bromo on the side chain could potentially lead to interesting intramolecular reactions under specific conditions, possibly forming novel heterocyclic ring systems.

Given its potential for diverse reactivity, this compound could be a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Future research could focus on developing an efficient synthesis for this compound and exploring its reactivity profile to unlock its potential as a versatile building block in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(2-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQRTBNBJISKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Bromo 2 2 Bromophenyl Acetic Acid

Direct Halogenation Methods for 2-Bromo-2-(2-bromophenyl)acetic acid

Direct halogenation methods are often the most straightforward approaches, involving the introduction of bromine atoms onto a precursor molecule that already contains either the phenylacetic acid core or the 2-bromophenyl group.

This strategy begins with the precursor 2-(2-Bromophenyl)acetic acid and introduces a bromine atom at the alpha (α) position of the carboxylic acid, the carbon atom adjacent to the carboxyl group. nih.gov The most common and historically significant method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.org

The HVZ reaction typically involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgbrainly.comlibretexts.org The mechanism proceeds through several steps:

Acid Bromide Formation : The carboxylic acid first reacts with PBr₃ to form the corresponding acyl bromide.

Enolization : The acyl bromide, which enolizes more readily than the carboxylic acid itself, tautomerizes to its enol form.

α-Bromination : The enol then reacts with Br₂ via electrophilic attack at the α-carbon to form the α-bromo acyl bromide.

Hydrolysis : Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to the α-bromo carboxylic acid. libretexts.org

An alternative to using Br₂ and PBr₃ is the use of N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com This method can offer milder reaction conditions. For the synthesis of the target compound, 2-(2-Bromophenyl)acetic acid would be reacted with a brominating agent to yield this compound.

Table 1: General Conditions for α-Bromination (HVZ Reaction) This table is illustrative of typical HVZ conditions and may be adapted for the specific substrate.

Parameter Condition Role Reference
Starting Material 2-(2-Bromophenyl)acetic acidSubstrate nih.gov
Brominating Agent Bromine (Br₂)Source of bromine libretexts.orglibretexts.org
Catalyst Phosphorus Tribromide (PBr₃)Forms acyl bromide intermediate libretexts.orglibretexts.org
Solvent Carbon Tetrachloride (CCl₄) or neatReaction medium chemicalbook.com
Work-up Aqueous Hydrolysis (Water)Converts acyl bromide to carboxylic acid libretexts.org

This approach involves starting with 2-Bromo-2-phenylacetic acid and introducing a second bromine atom onto the phenyl ring, specifically at the ortho (2-) position. Aromatic bromination is an electrophilic substitution reaction, and its success hinges on controlling the regioselectivity. The groups already present on the benzene (B151609) ring—the α-bromoacetic acid moiety—will direct the position of the incoming electrophile (bromine). The carboxylic acid group is a deactivating meta-director, while the alkyl substituent is a weak activating ortho-, para-director. The α-bromo substituent is also deactivating. This complex directing effect makes achieving high regioselectivity for the ortho position challenging, often leading to a mixture of ortho-, meta-, and para-isomers. patsnap.com

Modern methods have been developed to enhance the reactivity of brominating agents like NBS and improve regioselectivity. For instance, using Lewis basic additives, such as lactic acid derivatives, can activate NBS through halogen bonding, making the bromine more electrophilic and potentially influencing the reaction's regiochemical outcome even under mild, aqueous conditions at room temperature. nsf.gov However, directing the bromination specifically to the ortho position in the presence of the existing substituents remains a significant synthetic hurdle.

Convergent and Multi-Step Syntheses of this compound

Multi-step syntheses build the target molecule from simpler, more readily available starting materials. These routes can offer better control over the final structure and avoid issues with regioselectivity encountered in direct halogenation.

The synthesis often begins by establishing the 2-bromophenyl fragment. This can be achieved through standard electrophilic aromatic substitution, specifically the bromination of a suitable benzene derivative. For example, starting with benzaldehyde (B42025), one could perform a directed ortho-bromination, although this can be challenging. A more common approach is to use starting materials that already possess the desired substitution pattern, such as 2-bromotoluene (B146081) or 2-bromobenzaldehyde (B122850).

A notable multi-step process for preparing α-bromophenylacetic acids involves the reaction of a substituted benzaldehyde with tribromomethane (bromoform, CHBr₃) and potassium hydroxide (B78521) (KOH). google.com To synthesize this compound via this route, the starting material would be 2-bromobenzaldehyde.

The proposed reaction proceeds as follows:

2-bromobenzaldehyde is reacted with tribromomethane in the presence of a strong base like KOH. google.com

The reaction is typically conducted in a two-phase system (e.g., water and an inert organic solvent) and may be facilitated by a phase-transfer catalyst, such as benzyltrimethylammonium (B79724) chloride. google.com

Careful temperature control, usually between -5°C and +10°C, is crucial to minimize the formation of byproducts like the corresponding mandelic acid. google.com

This method constructs the α-bromoacetic acid group directly onto the pre-brominated aromatic ring, providing excellent control over the bromine atom's position on the phenyl group. Yields for analogous compounds prepared by this method are reported to be over 50%, and often exceed 70%. google.com

Table 2: Representative Multi-Step Synthesis from 2-Chlorobenzaldehyde This table details the synthesis of a closely related compound, α-bromo(2-chloro)phenylacetic acid, illustrating the general methodology.

Step Reactants Reagents/Conditions Product Yield Reference
1(2-chloro)benzaldehyde, TribromomethaneKOH, Water, Dichloromethaneα-bromo(2-chloro)phenylacetic acid67% google.com

Optimization of Synthetic Pathways for this compound

Optimizing any synthetic route is critical for improving efficiency, yield, and cost-effectiveness, particularly for industrial applications. For the synthesis of this compound, optimization efforts can focus on several aspects of the previously described methods.

In the case of direct α-bromination via the HVZ reaction, optimization would involve fine-tuning the molar ratios of the carboxylic acid, Br₂, and PBr₃, as well as reaction time and temperature to maximize conversion and minimize byproduct formation.

For multi-step syntheses starting from a benzaldehyde, optimization focuses on several key parameters:

Temperature : Maintaining a low temperature (preferably 0°C to 5°C) is essential to suppress the competing Cannizzaro reaction and the formation of mandelic acid, thereby increasing the yield of the desired α-bromo acid. google.com

Catalyst : The use of a phase-transfer catalyst can significantly improve the reaction rate and yield in the two-phase system by facilitating the transfer of hydroxide ions into the organic phase. google.com

Reaction Time : Stirring the reaction mixture for an extended period (e.g., several hours to a few days) at a controlled low temperature ensures the reaction goes to completion. google.com

Solvent System : The choice of an inert organic solvent, whether miscible (e.g., dioxane) or immiscible (e.g., isopropyl ether) with water, can influence the reaction's efficiency and ease of work-up. google.com

By carefully controlling these variables, the synthesis can be made more robust, leading to higher yields of the pure product.

Chemical Reactivity and Transformation of 2 Bromo 2 2 Bromophenyl Acetic Acid

Nucleophilic Substitution Reactions at the α-Carbon of 2-Bromo-2-(2-bromophenyl)acetic acid

The bromine atom attached to the α-carbon is an excellent leaving group, rendering this carbon highly electrophilic and susceptible to nucleophilic attack. These reactions typically proceed via an S\textsubscriptN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. libretexts.org The proximity of the electron-withdrawing carbonyl group further activates the α-carbon, stabilizing the transition state of the S\textsubscriptN2 reaction and increasing the reaction rate compared to simple alkyl halides. libretexts.org

A variety of nucleophiles can be employed to displace the α-bromo group, leading to the formation of a wide array of derivatives. For instance, reaction with ammonia (B1221849) or amines yields α-amino acids, while reaction with hydroxides can produce α-hydroxy acids. libretexts.org Similarly, alkoxides and thiolates can be used to synthesize α-ether and α-thioether derivatives, respectively.

Table 1: Examples of Nucleophilic Substitution at the α-Carbon

NucleophileReagent ExampleProduct Class
AmineAmmonia (NH₃)α-Amino acid
Hydroxide (B78521)Sodium Hydroxide (NaOH)α-Hydroxy acid
AlkoxideSodium Methoxide (NaOCH₃)α-Methoxy acid
ThiolateSodium Hydrosulfide (NaSH)α-Mercapto acid chemicalbook.com
CyanideSodium Cyanide (NaCN)α-Cyano acid

These reactions are fundamental in leveraging α-bromo carboxylic acids as synthetic intermediates for more complex molecules. libretexts.org

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), though the reactivity is influenced by the two existing substituents: the bromine atom and the α-bromoacetic acid group. libretexts.org Both substituents are generally considered deactivating, meaning they decrease the ring's reactivity towards electrophiles compared to benzene (B151609). youtube.com

Bromine Atom : As a halogen, bromine is an ortho-, para-directing deactivator due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org

α-Bromoacetic acid Group : This group is strongly deactivating due to the inductive effect of the α-bromine and the carboxyl group. It is expected to be a meta-director.

When both groups are present, their directing effects must be considered. The bromine atom at position 2 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The α-bromoacetic acid group at position 1 directs to positions 3 and 5 (meta). The substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. For example, in nitration reactions using a mixture of concentrated nitric and sulfuric acids, the powerful nitronium ion (NO₂⁺) will substitute onto the ring. libretexts.org Given the combined deactivating nature of the substituents, harsh reaction conditions may be required.

Carboxylic Acid Functional Group Transformations of this compound

The carboxylic acid functional group (-COOH) is a key site for various chemical transformations, primarily involving nucleophilic acyl substitution.

Esterification: One of the most common reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (like sulfuric acid) to form an ester. wikipedia.orggoogle.com For example, refluxing this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-bromo-2-(2-bromophenyl)acetate. google.com This reaction is reversible and is typically driven to completion by removing water or using an excess of the alcohol.

Amide Formation: The carboxylic acid can be converted into an amide by reacting with an amine. This direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an acid anhydride. This activated intermediate then readily reacts with an amine at milder temperatures to form the corresponding amide. ucl.ac.uk Alternatively, coupling agents or catalysts like boric acid can facilitate the direct formation of amides from carboxylic acids and amines under more controlled conditions. orgsyn.org

Table 2: Transformations of the Carboxylic Acid Group

ReactionReagentsProduct
EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 2-bromo-2-(2-bromophenyl)acetate google.com
Amide Formation (via Acid Chloride)1. SOCl₂ 2. Ammonia (NH₃)2-Bromo-2-(2-bromophenyl)acetamide
ReductionLithium Aluminum Hydride (LiAlH₄)2-Bromo-2-(2-bromophenyl)ethan-1-ol

Reduction of the carboxylic acid group using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 2-bromo-2-(2-bromophenyl)ethan-1-ol.

Reductive Elimination of Bromine Atoms in this compound

The presence of two bromine atoms in the molecule allows for reductive elimination reactions. This type of reaction typically involves the use of a reducing metal, such as zinc dust, in an acidic solvent like acetic acid. stackexchange.com The reaction is a redox process where the metal is oxidized, and the organic compound is reduced by losing the halogen atoms. stackexchange.com

Depending on the reaction conditions, either one or both bromine atoms could potentially be removed.

Selective α-Bromine Removal: Milder reducing conditions might selectively remove the more reactive α-bromine, yielding 2-(2-bromophenyl)acetic acid.

Complete Debromination: Harsher conditions or an excess of the reducing agent could lead to the elimination of both the α-bromine and the aromatic bromine, resulting in phenylacetic acid.

This process is analogous to the reductive elimination of vicinal dihalides to form alkenes, although in this case, the halogens are not on adjacent carbons. stackexchange.com

Advanced Spectroscopic Characterization Methodologies for 2 Bromo 2 2 Bromophenyl Acetic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Analysis of 2-Bromo-2-(2-bromophenyl)acetic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound would provide crucial information about its proton and carbon environments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic, methine, and carboxylic acid protons. The aromatic protons on the 2-bromophenyl ring are expected to produce a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The methine proton, situated on the carbon atom bonded to a bromine and the 2-bromophenyl group, is predicted to appear as a singlet further downfield, likely in the range of 5.5 to 6.5 ppm, due to the strong deshielding effects of the adjacent electronegative bromine atom and the aromatic ring. The carboxylic acid proton is expected to be observed as a broad singlet at a very low field, generally above 10 ppm.

Proton TypePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Aromatic (Ar-H)7.0 - 8.0MultipletComplex signal due to coupling between aromatic protons.
Methine (-CH(Br)-)5.5 - 6.5SingletDeshielded by adjacent bromine and aromatic ring.
Carboxylic Acid (-COOH)> 10.0Broad SingletChemical shift is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field, typically in the 170-175 ppm region. The carbons of the aromatic ring would appear in the characteristic range of 125-140 ppm. The carbon atom directly attached to the bromine on the phenyl ring would have its chemical shift influenced by the halogen's electronic effects. The methine carbon, bonded to both a bromine atom and the phenyl ring, is anticipated to have a chemical shift in the range of 45-55 ppm.

Carbon TypePredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 175
Aromatic (Ar-C)125 - 140
Methine (-CH(Br)-)45 - 55

Vibrational Spectroscopy (FTIR and Raman) Studies of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and the brominated aromatic ring. A very broad band, typical for the O-H stretch of a hydrogen-bonded carboxylic acid, is anticipated in the 2500-3300 cm⁻¹ region. A strong, sharp absorption corresponding to the C=O stretching vibration of the carbonyl group should be present around 1700 cm⁻¹. The spectrum would also feature bands for the aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)~1700Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-Br Stretch< 700Medium to Strong

Predicted Raman Spectral Data

Raman spectroscopy would provide complementary vibrational information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong in Raman spectra and would be expected. The C-Br stretching vibrations would also be Raman active.

Mass Spectrometric Techniques for this compound and its Metabolites/Fragments

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

The mass spectrum of this compound would be characterized by the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular ion peak ([M]⁺) would appear as a cluster of peaks reflecting the different combinations of bromine isotopes. The most likely fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a bromine atom (79/81 Da).

Predicted Key Mass Fragments

FragmentDescriptionPredicted m/zNotes
[M]⁺Molecular Ion-Will exhibit a characteristic isotopic pattern due to two bromine atoms.
[M - COOH]⁺Loss of Carboxylic Acid GroupM - 45Will retain the isotopic pattern of two bromine atoms.
[M - Br]⁺Loss of a Bromine AtomM - 79/81Will exhibit the isotopic pattern of one bromine atom.
[C₆H₄Br]⁺Bromophenyl Cation155/157Characteristic fragment for a brominated phenyl ring.

Crystallographic Analysis of 2 Bromo 2 2 Bromophenyl Acetic Acid and Its Solid Forms

Single-Crystal X-ray Diffraction Studies of 2-Bromo-2-(2-bromophenyl)acetic acid

Currently, no single-crystal X-ray diffraction data for This compound has been deposited in crystallographic databases or published in peer-reviewed literature. Such a study would be essential to determine the precise three-dimensional arrangement of atoms within the crystal lattice. Key parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ), space group, and the asymmetric unit's contents. This fundamental information is a prerequisite for any further structural analysis.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline this compound

Without a determined crystal structure, the nature of intermolecular interactions and hydrogen bonding networks cannot be analyzed. A future crystallographic study would likely reveal the presence of hydrogen bonds involving the carboxylic acid functional group, which typically form dimeric structures or extended chains. Other potential non-covalent interactions, such as halogen bonding involving the bromine atoms, and π-π stacking between the phenyl rings, would also be of significant interest in understanding the crystal packing.

Conformational Preferences and Torsional Dynamics within the Crystal Structure of this compound

The conformational preferences and torsional dynamics of This compound in the solid state remain unknown. A crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. This would allow for an analysis of the rotational freedom around the C-C single bonds, particularly the orientation of the two phenyl rings relative to each other and to the carboxylic acid group. Understanding these conformational aspects is crucial for comprehending the molecule's shape and potential steric effects.

Computational Chemistry and Mechanistic Insights for 2 Bromo 2 2 Bromophenyl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Properties of 2-Bromo-2-(2-bromophenyl)acetic acid

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. A typical DFT calculation, for instance at the B3LYP/6-31G** level of theory, can provide deep insights into the molecule's reactivity, stability, and electronic distribution. researchgate.netscispace.com

Electronic Properties: Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. scispace.com For this compound, the HOMO would likely be localized on the bromine-substituted phenyl ring, which is rich in π-electrons, while the LUMO would be centered around the carboxylic acid group and the α-carbon, highlighting their electrophilic nature.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their suitability for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the acidic hydrogen and the α-carbon, marking them as sites for nucleophilic attack. researchgate.net

Structural Parameters: DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. These computed values provide a detailed three-dimensional structure of the molecule in its ground state.

Below is a table illustrating the types of molecular properties that would be obtained from a DFT study of this compound, with hypothetical values based on similar compounds.

Table 1: Hypothetical DFT-Calculated Molecular Properties
PropertyHypothetical ValueSignificance
HOMO Energy-9.1 eVIndicates electron-donating capacity and susceptibility to electrophilic attack.
LUMO Energy-1.8 eVIndicates electron-accepting capacity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)7.3 eVRelates to chemical reactivity and stability; a larger gap implies higher stability. scispace.com
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Minimum-55 kcal/molLocated on the carbonyl oxygen, indicating the most likely site for electrophilic attack. researchgate.net

Investigation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is instrumental in mapping out the reaction pathways and identifying the transition states of chemical reactions. For this compound, the α-bromo group makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org

Computational studies would involve:

Locating Transition States: By calculating the potential energy surface, the geometry of the transition state for a given reaction (e.g., substitution of the α-bromine by a nucleophile) can be determined.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

Modeling Reaction Intermediates: The stability of any intermediates formed during the reaction, such as the enol form in α-halogenation reactions, can be assessed. libretexts.org

The presence of the carbonyl group adjacent to the α-carbon stabilizes the transition state of SN2 reactions, making α-bromo carboxylic acids valuable synthetic intermediates for producing compounds like α-hydroxy carboxylic acids or α-amino acids. libretexts.orgscribd.com Computational modeling can quantify this stabilization effect and predict how different nucleophiles will react.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment. mdpi.com An MD simulation of this compound would reveal:

Conformational Preferences: The molecule has several rotatable bonds, including the C-C bond connecting the phenyl ring to the acetic acid moiety and the C-C bond of the acid itself. MD simulations can explore the potential energy landscape to identify the most stable conformations (rotamers) and the energy barriers between them.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can detail how solvent molecules arrange around the solute and influence its conformation. nih.gov For example, in water, hydrogen bonds would form with the carboxylic acid group, stabilizing polar conformations. The simulation can also provide insights into the hydration of the molecule and its solubility. nih.gov The behavior of acetic acid and its derivatives in aqueous solutions has been a subject of such simulations to understand processes like deprotonation and intermolecular structure formation. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. mdpi.com

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data can help confirm the structure of a synthesized compound. nih.gov Recent advancements incorporate molecular dynamics to account for thermal motion, leading to highly accurate predictions without empirical scaling factors. researchgate.netcompchemhighlights.org

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of experimental peaks to specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid, the O-H stretch, and vibrations involving the C-Br bonds. mdpi.com

The table below shows a hypothetical comparison between calculated and expected experimental spectroscopic data for the target molecule.

Table 2: Hypothetical Predicted vs. Expected Spectroscopic Data
Spectroscopic ParameterPredicted Value (Computational)Expected Range (Experimental)
¹H NMR (α-H)5.2 - 5.5 ppmSimilar to α-halocarbonyl compounds.
¹H NMR (Ar-H)7.2 - 7.8 ppmTypical aromatic region.
¹³C NMR (C=O)170 - 175 ppmCharacteristic for carboxylic acids.
IR (C=O Stretch)1705 cm⁻¹1700 - 1725 cm⁻¹
IR (O-H Stretch)3050 cm⁻¹ (broad)2500 - 3300 cm⁻¹ (broad)

Chemoinformatic Approaches for Structure-Property Correlations of this compound Analogs

Chemoinformatics uses computational methods to analyze structure-property relationships. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built by correlating calculated molecular descriptors with experimental data for a series of analogous compounds. mdpi.com

For a series of analogs of this compound, where substituents on the phenyl ring are varied, a QSAR study might proceed as follows:

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial charges), or hydrophobic (e.g., LogP). tsijournals.com

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that links a set of descriptors to a specific activity or property (e.g., reactivity in a substitution reaction, or a biological activity). researchgate.net

Model Validation: The predictive power of the model is rigorously tested to ensure it is statistically significant and can accurately predict the properties of new, untested compounds.

Applications in Advanced Organic Synthesis and Material Science for 2 Bromo 2 2 Bromophenyl Acetic Acid

2-Bromo-2-(2-bromophenyl)acetic acid as a Versatile Building Block in Chemical Synthesis

There is no available information on the use of this compound as a building block in chemical synthesis.

Catalytic Roles or Ligand Development Utilizing this compound Scaffolds

There is no available information on the catalytic roles or the development of ligands using this compound scaffolds.

Potential in Polymer and Material Science Applications

There is no available information on the potential applications of this compound in polymer and material science.

Interdisciplinary Research Opportunities with this compound

Due to the lack of foundational research on its synthesis and properties, interdisciplinary research opportunities involving this compound cannot be identified at this time.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-2-(2-bromophenyl)acetic acid, and how can reaction conditions be optimized to improve yield?

The synthesis of halogenated phenylacetic acids typically involves bromination of precursor aromatic rings followed by acetic acid functionalization. For analogs like 2-bromo-2-(4-chlorophenyl)acetic acid (CAS 3381-73-5), bromination is achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane under reflux, with yields dependent on stoichiometric control of brominating agents . Solvent polarity and temperature (e.g., 60–80°C) critically influence reaction rates and byproduct formation. For the target compound, analogous protocols with 2-bromophenyl precursors may require iterative bromination steps. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions. For example, the deshielded proton adjacent to bromine in similar compounds (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) appears at δ 7.2–7.8 ppm in 1H^1H-NMR, while the acetic acid proton resonates near δ 3.7–4.1 ppm .
  • IR : The carboxylic acid C=O stretch appears at ~1700–1720 cm1^{-1}, while C-Br vibrations occur at 500–650 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z ~321.9 for C8_8H6_6Br2_2O2_2) and isotopic patterns from bromine .

Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic systems?

The compound’s solubility is governed by its polar carboxylic acid group and hydrophobic brominated aromatic ring. Computational models (e.g., Topological Polar Surface Area = 37.3 Ų) predict moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). For biological assays, dissolution in DMSO followed by dilution in buffer (≤1% DMSO) is typical. In organic synthesis, dichloromethane or THF is preferred for reactions requiring anhydrous conditions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 can determine bond angles, dihedral angles, and halogen-halogen interactions. For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the Br–C bond length was resolved to 1.89 Å with a monoclinic P21_1/c space group . Challenges include:

  • Disorder : Bromine atoms may exhibit positional disorder, requiring TLS (Translation-Libration-Screw) refinement.
  • Twinned Data : High-resolution data (≤0.8 Å) and the HKLF5 format in SHELX are recommended to handle twinning .

Q. What strategies address contradictions in spectral data vs. computational predictions for this compound?

Discrepancies between experimental 1H^1H-NMR shifts and DFT-predicted values (e.g., using Gaussian09) often arise from solvent effects or conformational flexibility. To resolve these:

  • Solvent Correction : Apply IEF-PCM solvent models for DMSO or CDCl3_3.
  • Dynamic Effects : Perform relaxed potential energy surface (PES) scans to account for rotational barriers in the acetic acid moiety .

Q. How can reaction mechanisms involving this compound be validated, particularly in cross-coupling or nucleophilic substitution reactions?

Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Compare rates of 12C^{12}C/13C^{13}C-labeled compounds to identify rate-determining steps.
  • Intermediate Trapping : Use low-temperature NMR or ESI-MS to detect transient intermediates (e.g., Pd complexes in Suzuki-Miyaura couplings) .

Q. What methodologies optimize the separation of diastereomers or regioisomers during synthesis?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers.
  • Crystallization-Induced Diastereomer Resolution (CIDR) : Introduce chiral auxiliaries (e.g., L-proline) to form diastereomeric salts with distinct solubility profiles .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental melting points?

For 2-bromo-2-(4-chlorophenyl)acetic acid, the experimental mp (99–102°C) may deviate from DSC-predicted values due to polymorphism. Mitigation strategies include:

  • Annealing : Heat the sample to 10°C above mp, then cool slowly.
  • PXRD : Compare experimental patterns with simulated data from SCXRD structures .

Q. What analytical techniques validate the purity of this compound for publication or regulatory compliance?

  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/0.1% TFA in water) with ≥95% purity threshold.
  • Elemental Analysis : Acceptable C/H/Br deviation ≤0.4% .

Advanced Applications

Q. How can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are most efficient?

The bromine atoms enable Pd-catalyzed cross-coupling (e.g., Suzuki for biaryl synthesis) or nucleophilic substitution (e.g., with amines). For example, coupling with boronic acids under Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O (80°C, 12h) yields biaryl derivatives with potential antimicrobial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.